1-(3-Hydroxypiperidin-1-yl)ethanone
Overview
Description
The compound 1-(3-Hydroxypiperidin-1-yl)ethanone is a derivative of piperidine with a hydroxy group and an ethanone moiety attached to the nitrogen-containing ring. While the provided papers do not directly discuss this exact compound, they provide insights into similar compounds with substituted piperidine rings and ethanone groups. These studies offer valuable information on the molecular structure, synthesis, and potential applications of such compounds.
Synthesis Analysis
The papers do not provide direct information on the synthesis of 1-(3-Hydroxypiperidin-1-yl)ethanone. However, an Ullmann reaction, which is a method used to form carbon-carbon bonds between aromatic compounds, was mentioned in the synthesis of a related compound, leading to an unexpected by-product identified as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone . This suggests that similar synthetic routes could potentially be applied to the synthesis of 1-(3-Hydroxypiperidin-1-yl)ethanone, with careful consideration of reaction conditions to avoid by-products.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Hydroxypiperidin-1-yl)ethanone has been investigated using various techniques such as X-ray diffraction, vibrational spectroscopy, and computational methods like density functional theory (DFT) . These studies reveal that the geometrical parameters of such molecules are consistent with theoretical predictions, and the spatial arrangement of the substituents can significantly affect the molecular packing and stability.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 1-(3-Hydroxypiperidin-1-yl)ethanone. However, the presence of a carbonyl group in similar compounds has been shown to be a reactive site, as indicated by molecular electrostatic potential (MEP) studies . The negative charge on the carbonyl group suggests it could be a site for electrophilic attack, while positive regions on the nitrogen atoms could be sites for nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(3-Hydroxypiperidin-1-yl)ethanone have been explored through crystallographic studies and computational analyses. These compounds exhibit polymorphism and phase transitions, which are influenced by noncovalent interactions and molecular conformations . The vibrational and structural observations provide insights into the characteristic frequencies and reliable conformational analysis of these molecules . Additionally, the nonlinear optical properties of such compounds have been evaluated, suggesting potential applications in the field of nonlinear optics .
Scientific Research Applications
Piperidines, including 1-(3-Hydroxypiperidin-1-yl)ethanone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
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Pharmaceutical Industry
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Anticancer Activity
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Pancreatic Lipase Inhibitors
Safety And Hazards
properties
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)8-4-2-3-7(10)5-8/h7,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFMTRPNNXNQRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619635 | |
Record name | 1-(3-Hydroxypiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypiperidin-1-yl)ethanone | |
CAS RN |
4045-27-6 | |
Record name | 1-(3-Hydroxypiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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